molecular formula C17H16BrNOS B4083671 2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one

2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one

Cat. No.: B4083671
M. Wt: 362.3 g/mol
InChI Key: QQVXAVMORVRWMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[34]octan-3-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one involves its interaction with specific molecular targets. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and influencing pain pathways . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNOS/c18-12-5-7-13(8-6-12)19-15(14-4-3-11-21-14)17(16(19)20)9-1-2-10-17/h3-8,11,15H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVXAVMORVRWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one
Reactant of Route 2
2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one
Reactant of Route 4
2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one
Reactant of Route 5
2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one
Reactant of Route 6
2-(4-Bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.4]octan-3-one

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